molecular formula C30H25N3O4S B11772950 N-(4-Acetylphenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide

N-(4-Acetylphenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B11772950
M. Wt: 523.6 g/mol
InChI Key: ZEILCXXEWINQCX-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a cyano group at position 3, a 3,4-dimethoxyphenyl group at position 4, and a phenyl group at position 4. A thioether linkage connects the pyridine ring to an acetamide group, which is further substituted with a 4-acetylphenyl moiety.

Properties

Molecular Formula

C30H25N3O4S

Molecular Weight

523.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C30H25N3O4S/c1-19(34)20-9-12-23(13-10-20)32-29(35)18-38-30-25(17-31)24(16-26(33-30)21-7-5-4-6-8-21)22-11-14-27(36-2)28(15-22)37-3/h4-16H,18H2,1-3H3,(H,32,35)

InChI Key

ZEILCXXEWINQCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N

Origin of Product

United States

Biological Activity

N-(4-Acetylphenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C30H25N3O4SC_{30}H_{25}N_{3}O_{4}S and it has a molecular weight of approximately 523.6 g/mol. This compound features a diverse array of functional groups, including a pyridine core, cyano group, thioether linkage, and acetamide functional group, suggesting potential biological activities.

The synthesis of this compound typically involves multi-step synthetic routes. Advanced techniques such as microwave-assisted synthesis or solvent-free methods can enhance yields and purity during the synthesis process. The structural complexity of this compound indicates its potential applications in various therapeutic areas due to its anticipated biological activity and chemical reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation in various tumor cell lines. For instance, studies have demonstrated its effectiveness against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation analyses .
    • It has been noted that the compound's unique combination of functional groups may enhance its interaction with biological macromolecules, leading to improved therapeutic profiles.
  • Enzyme Inhibition :
    • Similar compounds have exhibited activity against carbonic anhydrase enzymes, which play critical roles in various physiological processes. For example, derivatives of related structures have shown significantly higher activity compared to standard inhibitors like acetazolamide .
  • Molecular Interactions :
    • Interaction studies using molecular docking simulations suggest that this compound may effectively bind to specific biological targets, enhancing its pharmacological properties. The structural features allow for potential interactions with proteins and nucleic acids.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

Study Focus Findings
Study 1Anticancer ActivityShowed significant inhibition of A549 and C6 cell lines with IC50 values indicating effective cytotoxicity at nanomolar concentrations .
Study 2Enzyme InhibitionDemonstrated superior inhibition of carbonic anhydrase compared to traditional inhibitors; suggested applications in treating conditions influenced by these enzymes .
Study 3Molecular DockingIdentified potential binding sites on target proteins; indicated enhanced selectivity due to structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

  • 2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide (CAS 690960-84-0): Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl and substitutes the acetylphenyl with a tetrahydrofurfuryl group. The tetrahydrofurfuryl group may improve solubility but reduce aromatic stacking . Molecular Weight: 459.56 g/mol vs. ~480–500 g/mol (estimated for the target compound), influencing pharmacokinetics.
  • 2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 617697-55-9): Structural Differences: Features a trifluoromethyl (CF₃) group at position 4 and a 4-chlorophenyl at position 5. The acetamide is linked to a 4-ethoxyphenyl group. Impact: The CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution on the pyridine ring. The 4-ethoxyphenyl moiety may enhance metabolic stability compared to acetylphenyl .

Pyrimidine-Based Analogues

  • 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d): Structural Differences: Replaces the pyridine core with pyrimidine and substitutes the thioether with an amino linkage. The amino linkage may reduce stability under acidic conditions compared to thioethers . Biological Activity: Reported to exhibit anti-inflammatory properties, suggesting the dimethoxyphenyl group is critical for this activity.

Heterocyclic Hybrid Analogues

  • 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide: Structural Differences: Incorporates a 1,4-dihydropyridine core with a furyl substituent and a bromophenyl-thioethyl chain. Impact: The 1,4-dihydropyridine core may confer redox activity, while the furyl group introduces π-π stacking variability. The bromophenyl group could enhance halogen bonding in target interactions .

Pharmacological Profiles

  • Analogues :
    • 4d : Demonstrated anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assays), attributed to the dimethoxyphenyl and chlorophenyl groups .
    • Compound : Lacks acetylphenyl but shows moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), highlighting the role of the tetrahydrofurfuryl group .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Pyridine 3-Cyano, 4-(3,4-dimethoxyphenyl), 6-phenyl ~490 (estimated) Kinase inhibition (hypoth.)
CAS 690960-84-0 Pyridine 3-Cyano, 4-(4-methoxyphenyl), 6-phenyl 459.56 Antibacterial
4d Pyrimidine 4-(4-Chlorophenyl), 6-(3,4-dimethoxyphenyl) 474.64 Anti-inflammatory
CAS 617697-55-9 Pyridine 3-Cyano, 4-CF₃, 6-(4-chlorophenyl) 507.88 Undisclosed (electron-rich)

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